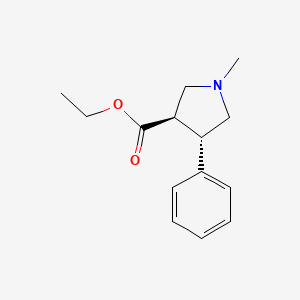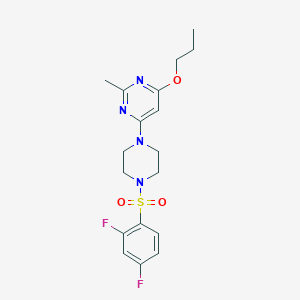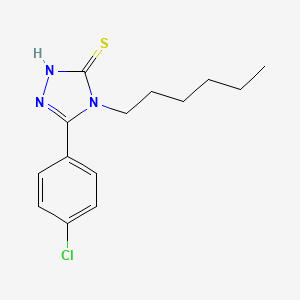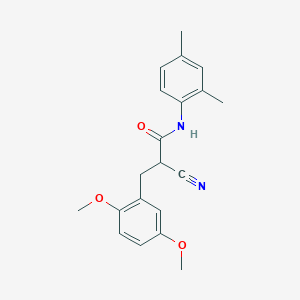
trans-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C14H19NO2 . It belongs to the class of compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing nitrogen . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis path for “this compound” is not explicitly mentioned in the available sources.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a phenyl group and a carboxylate ester group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
科学的研究の応用
1. Chemical Synthesis and Reaction Studies
Trans-ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate and its derivatives are involved in various chemical synthesis processes. For example, Zhu et al. (2003) discussed the use of related compounds in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Similarly, Vogel et al. (1969) explored the Beckmann or Schmidt rearrangement of similar compounds, contributing to the understanding of chemical reactions involving this class of chemicals (Vogel, Troxler, & Lindenmann, 1969).
2. Structural Characterization in Complexes
In the realm of inorganic chemistry, compounds akin to this compound have been used for structural studies. Tauchman et al. (2014) examined Pd(II) and Pt(II) complexes with a related flexible, ferrocene-based P,S-donor amidophosphine ligand, contributing to the understanding of molecular structures and interactions (Tauchman, Císařová, & Štěpnička, 2014).
3. Development of Pharmaceutical Agents
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as pharmaceutical agents. For instance, Chiba et al. (2012) described the synthesis of a very late antigen-4 antagonist, using a compound structurally related to this compound (Chiba, Muro, Setoguchi, & Machinaga, 2012).
4. Exploration in Polymer Chemistry
A study by Cappelli et al. (2007) on the synthesis of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate provides insights into the role of such compounds in polymer chemistry, specifically in spontaneous thermoreversible polymerization (Cappelli et al., 2007).
特性
IUPAC Name |
ethyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASVXEYIDKFYPJ-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)


![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)



![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)